
3-Ethoxy-2-(methylamino)pyridine
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Overview
Description
3-Ethoxy-2-(methylamino)pyridine is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a pyridine derivative, characterized by the presence of an ethoxy group at the third position and a methylamino group at the second position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(methylamino)pyridine typically involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 3-ethoxypyridine. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(methylamino)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-Ethoxy-2-(methylamino)pyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(methylamino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-iodo-pyridine: Similar in structure but with an iodine atom instead of a methylamino group.
3-Methoxy-2-(tributylstannyl)pyridine: Contains a methoxy group and a tributylstannyl group.
2-(Dimethylamino)pyridine: Features a dimethylamino group instead of a methylamino group.
Uniqueness
3-Ethoxy-2-(methylamino)pyridine is unique due to its specific combination of ethoxy and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where these functional groups are essential.
Properties
IUPAC Name |
3-ethoxy-N-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-7-5-4-6-10-8(7)9-2/h4-6H,3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKALXXIXVIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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